molecular formula C12H10Cl2N2O2S B14001768 Bis[4-amino-2-chlorophenyl]sulfone CAS No. 35880-73-0

Bis[4-amino-2-chlorophenyl]sulfone

Cat. No.: B14001768
CAS No.: 35880-73-0
M. Wt: 317.2 g/mol
InChI Key: BNCFLKMOWWGLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-amino-2-chlorophenyl]sulfone is a sulfone derivative characterized by two 4-amino-2-chlorophenyl groups attached to a sulfonyl (SO₂) moiety. The amino groups enhance solubility in polar solvents and enable participation in hydrogen bonding, which is critical for biological interactions or material crosslinking .

Properties

CAS No.

35880-73-0

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

4-(4-amino-2-chlorophenyl)sulfonyl-3-chloroaniline

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-5-7(15)1-3-11(9)19(17,18)12-4-2-8(16)6-10(12)14/h1-6H,15-16H2

InChI Key

BNCFLKMOWWGLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S(=O)(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Chlorobenzene with Sulfuric Acid and Condensing Agents

A prominent industrial method involves reacting chlorobenzene with sulfuric acid at elevated temperatures (200–250 °C) in the presence of a condensing agent to form bis(4-chlorophenyl) sulfone. This process proceeds via two condensation steps:

  • Sulfonation of chlorobenzene to form chlorobenzenesulfonic acid.
  • Condensation of chlorobenzenesulfonic acid to bis(4-chlorophenyl) sulfone.

The addition of condensing agents such as boric acid or trifluoromethanesulfonic acid improves selectivity and space-time yield by facilitating the condensation step and minimizing by-products formation.

Reaction conditions and results summary:

Parameter Condition/Agent Outcome/Notes
Temperature 200–250 °C Required for both sulfonation and condensation
Condensing agents Boric acid, trifluoromethanesulfonic acid Enhance selectivity and yield
Solvent Chlorobenzene (also reactant) Acts as solvent in some methods
Catalyst Iron(III) chloride (traditional) Causes chlorination side reactions, less preferred
By-products Dichlorobenzenes Formed during iron(III) chloride catalysis, complicate purification
Purity High purity essential For downstream pharmaceutical and polymer use

This method avoids the use of toxic reagents like dimethyl sulfate, which were employed in older processes involving sulfur trioxide and pyrosulfates.

Friedel-Crafts Reaction of 4-Chlorobenzenesulfonyl Chloride with Chlorobenzene

Another classical approach is the Friedel-Crafts sulfonylation where 4-chlorobenzenesulfonyl chloride reacts with chlorobenzene in the presence of Lewis acid catalysts such as iron(III) chloride. However, this method suffers from side reactions due to the chlorinating nature of iron(III) chloride at the reaction temperature (~140 °C), leading to dichlorobenzene by-products and reduced selectivity.

Alternative Synthetic Routes

Processes involving reaction of chlorobenzene with sulfur trioxide and pyrosulfates have been reported but are less favored due to the toxicity of reagents like dimethyl sulfate.

Amination to Obtain Bis[4-amino-2-chlorophenyl]sulfone

Following the preparation of bis(4-chlorophenyl) sulfone, amino groups are introduced typically by nucleophilic substitution of the chlorine atoms with amines or via reduction of nitro precursors. While specific detailed protocols for the amination of bis(4-chlorophenyl) sulfone to this compound are less commonly detailed in the patent literature, analogous aromatic amination methods involve:

  • Diazotization of aromatic amines followed by coupling reactions.
  • Nucleophilic substitution on activated aromatic sulfone derivatives.
  • Catalytic reduction of nitro-substituted sulfones to amines.

For example, related sulfone derivatives have been synthesized by reacting aromatic amines with activated sulfone intermediates, followed by purification and characterization using spectroscopic methods such as NMR.

Data and Reaction Analysis

Reaction Mechanism Insights

  • The sulfonation step is rapid compared to the condensation to form the sulfone.
  • The presence of condensing agents accelerates the condensation step, improving yield and selectivity.
  • Avoidance of iron(III) chloride prevents chlorination side reactions, reducing by-product formation.

Spectroscopic Characterization (Related Sulfone Derivatives)

Compound Type Key Spectroscopic Features (1H NMR) Notes
Phenyl sulfone derivatives Methine proton signals at δ 8.05 ppm (enaminones) Disappearance of methylene singlet upon reaction
Amino-substituted sulfones NH exchangeable protons (disappear upon D2O addition) Confirmed by disappearance of doublets after deuteration
Aromatic protons Multiplets in δ 6.6–7.9 ppm range Indicative of substituted aromatic rings

These data confirm the structural integrity and substitution patterns of sulfone derivatives related to this compound.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Sulfonation with sulfuric acid + condensing agent Chlorobenzene + sulfuric acid + boric acid/trifluoromethanesulfonic acid 200–250 °C, no toxic reagents High purity, improved selectivity High temperature required
Friedel-Crafts sulfonylation 4-Chlorobenzenesulfonyl chloride + chlorobenzene + FeCl3 ~140 °C, Lewis acid catalysis Established method By-product formation, catalyst toxicity
Sulfur trioxide + pyrosulfates Chlorobenzene + SO3 + dimethyl/diethyl pyrosulfate Toxic reagents involved Effective sulfonation Toxicity, environmental concerns
Nucleophilic substitution + reduction Sulfone intermediates + amines/nitro compounds Various, often catalytic reduction Versatile amination Requires multiple steps

Chemical Reactions Analysis

Types of Reactions

Bis[4-amino-2-chlorophenyl]sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted aromatic compounds .

Scientific Research Applications

Bis[4-amino-2-chlorophenyl]sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-amino-2-chlorophenyl]sulfone involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Bis(4-chlorophenyl) sulfone (BCPS)

  • Applications : Used in thermoplastics and environmental studies . BCPS has been detected in the Baltic Sea, with persistence linked to its resistance to biodegradation .
  • Environmental Impact : BCPS exhibits chronic aquatic toxicity (WGK 1 classification) .

Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)

  • Structure: Contains amino-phenoxy-phenyl groups attached to SO₂.
  • Applications: Used in high-performance polymers (e.g., polyimides) due to the amino groups enabling crosslinking and thermal stability .
  • Comparison: Both BAPS and Bis[4-amino-2-chlorophenyl]sulfone have amino groups, but BAPS includes ether linkages, enhancing flexibility in polymer backbones.

Diphenyl Sulfone

  • Applications : Primarily an industrial solvent and intermediate in organic synthesis .
  • Reactivity: Lacks functional groups for targeted interactions, making it less versatile than amino- or chloro-substituted sulfones.

4-Chlorophenyl Phenyl Sulfone

  • Structure : Hybrid of one chlorophenyl and one phenyl group attached to SO₂.
  • Contrast: The absence of amino groups limits its use in applications requiring nucleophilic reactivity.

Sulindac Sulfone

  • Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone moiety.
  • Biological Activity : Inhibits mTOR signaling via VDAC binding, highlighting the role of sulfone groups in targeting ion channels .
  • Comparison: this compound’s amino and chloro groups may enhance specificity for biological targets compared to sulindac sulfone’s simpler structure.

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Applications Notable Properties
This compound ~297.2* -NH₂, -Cl Pharmaceuticals, polymers High solubility, hydrogen bonding
BCPS 287.2 -Cl Thermoplastics, environmental markers Environmental persistence
BAPS 436.5 -NH₂, ether linkages High-temperature polymers Thermal stability
Diphenyl Sulfone 218.3 None Solvent, synthetic intermediate Low reactivity
4-Chlorophenyl Phenyl Sulfone 252.7 -Cl Organic synthesis Electron-withdrawing effects
Sulindac Sulfone 354.4 Methyl, benzyl groups Anti-cancer therapeutics VDAC binding

*Estimated based on structural analogs.

Key Research Findings

  • Environmental Behavior: BCPS persists in marine ecosystems, whereas amino-substituted sulfones like this compound may degrade faster due to microbial action on amino groups .
  • Biological Targeting: Sulfone moieties are critical for VDAC binding, but substituents (e.g., -NH₂, -Cl) modulate specificity. This compound’s dual functional groups could enhance drug design for ion channel modulation .
  • Material Science: Amino-substituted sulfones (e.g., BAPS) outperform non-functionalized analogs in polymer applications due to crosslinking capacity .

Biological Activity

Bis[4-amino-2-chlorophenyl]sulfone (BACS) is an organic compound known for its unique structure, which comprises two amino groups and a sulfone group linked by a biphenyl framework. Its chemical formula is C12_{12}H12_{12}ClN2_2O2_2S. This article explores the biological activities of BACS, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

BACS features two 4-amino-2-chlorophenyl moieties connected by a sulfone (–SO2_2–) group. The presence of the sulfone group is critical for its biological activity, as it enhances interaction with various biological targets.

Compound Name Structure Features Unique Aspects
This compoundTwo amino groups and a sulfone groupPotential applications in pharmaceuticals
4-Amino-2-chlorobenzenesulfonamideOne amino group and one sulfonamideUsed in medicinal chemistry
4-Aminobenzenesulfonic acidOne amino group and one sulfonic acidCommonly used as a dye intermediate

Antimicrobial Properties

Research indicates that BACS exhibits significant antimicrobial activity. Compounds with similar structures have been effective against various pathogens, including bacteria responsible for leprosy and other infections. Studies show that BACS can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies demonstrated that BACS showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, BACS has been studied for its anti-inflammatory effects. The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

  • Research Findings : A study highlighted that compounds similar to BACS can reduce pro-inflammatory cytokine production in vitro, suggesting that BACS may also possess anti-inflammatory properties .

Anticancer Activity

BACS has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation.

  • Mechanism of Action : Similar compounds have been observed to selectively inhibit tumor cell proliferation while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Case Study : In a study involving various sulfone derivatives, BACS was found to induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Toxicological Profile

While exploring the biological activity of BACS, it is essential to consider its toxicological profile. Animal studies have indicated that high doses can lead to adverse effects, including liver and kidney toxicity.

  • Toxicity Studies : In a 28-day study on rats, significant increases in liver weight and hepatic enzyme activities were noted at elevated doses (1000 ppm), indicating potential hepatotoxicity .

Q & A

Q. What established synthetic routes are available for Bis[4-amino-2-chlorophenyl]sulfone, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. Key parameters include temperature (80–120°C), catalysts (e.g., CuI), and solvents (DMF, toluene). Optimization can employ factorial design to evaluate interactions between variables (e.g., molar ratios, reaction time). For example, a 2³ factorial design could test temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and solvent polarity (toluene vs. DMF). Post-synthesis, purity is validated via HPLC against certified reference materials (CRMs) aligned with FDA guidelines .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

Methodological Answer:

  • NMR : Focus on δ<sup>1</sup>H signals for aromatic protons (6.5–8.0 ppm) and amino groups (~5 ppm). Compare with sulfone analogs in databases (e.g., ChemIDplus ).
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid). Monitor [M+H]<sup>+</sup> ions for molecular weight confirmation.
  • XRD : Analyze crystal packing to correlate with solubility and stability. Cross-validate results with CRMs and spiked recovery experiments to ensure accuracy .

Q. What theoretical frameworks guide the study of electronic properties in sulfone compounds, and how are they applied to this compound?

Methodological Answer: Density Functional Theory (DFT) models the electron-withdrawing effects of the sulfone group and electron-donating amino substituents. Computational tools (e.g., Gaussian) calculate HOMO-LUMO gaps to predict reactivity. Compare theoretical NMR chemical shifts with experimental data to validate models. Framework selection should align with research goals (e.g., drug design vs. material science) .

Advanced Questions

Q. How can factorial design resolve contradictions between theoretical predictions and experimental outcomes in this compound’s reactivity?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A mixed-level factorial design (e.g., 3×2×2) tests temperature (3 levels), catalyst type (CuI vs. Pd(OAc)2), and solvent (polar vs. nonpolar). Statistical analysis (ANOVA) identifies significant factors. For example, higher Pd catalyst efficiency in DMF may contradict DFT predictions due to solvation effects. Iterative refinement of theoretical models using experimental data bridges gaps .

Q. What methodological considerations are critical when studying degradation pathways of this compound under environmental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Use photolysis (UV irradiation) and hydrolysis (pH 3–9) to simulate environmental conditions.
  • Analytical Workflow : Couple LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., chlorinated byproducts).
  • Validation : Spike samples with deuterated analogs (e.g., <sup>13</sup>C-labeled compounds) to track degradation kinetics. Reference EPA guidelines for maximum permissible concentrations in water .

Q. How can machine learning enhance the prediction of novel derivatives or reaction pathways for this compound?

Methodological Answer: Train neural networks on datasets of sulfone reactions (e.g., yields, conditions) to predict optimal synthetic routes. Feature engineering includes descriptors like Hammett constants (σ) for substituents and solvent polarity indices. Validate models with leave-one-out cross-validation. For example, AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to prioritize high-yield pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.